2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-16-6-4-14(5-7-16)17-9-15(21-24-17)10-18(22)20-12-13-3-2-8-19-11-13/h2-9,11H,10,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSGHOYJTLMYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions, while the pyridinylmethylacetamide moiety is attached via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Oxidation Reactions
The isoxazole ring and methoxyphenyl group are susceptible to oxidative transformations:
-
Isoxazole Ring Oxidation : Under acidic conditions with hydrogen peroxide (), the isoxazole ring undergoes oxidation to form a diketone intermediate, which may further rearrange or react with nucleophiles.
-
Methoxyphenyl Group Demethylation : Strong oxidizing agents (e.g., ) can cleave the methoxy group () to a hydroxyl group () under reflux conditions.
Key Conditions:
| Reaction Type | Reagents | Solvent | Temperature | Product(s) |
|---|---|---|---|---|
| Isoxazole oxidation | , | Ethanol | 60–80°C | Diketone derivatives |
| Demethylation | Reflux | 5-(4-hydroxyphenyl)isoxazole analog |
Nucleophilic Substitution
The pyridinylmethyl and acetamide groups participate in substitution reactions:
-
Acetamide Hydrolysis : Treatment with or hydrolyzes the acetamide to a carboxylic acid () .
-
Pyridine Ring Functionalization : Electrophilic substitution (e.g., nitration) occurs at the pyridine’s meta-position using .
Example Reaction Pathways:
Hydrolysis of the Isoxazole Ring
Under basic conditions (), the isoxazole ring undergoes ring-opening to form a β-keto amide intermediate, which can further tautomerize or react :
Conditions and Outcomes:
| Reagent | Solvent | Temperature | Major Product |
|---|---|---|---|
| 100°C | β-Keto amide derivatives |
Grignard and Organometallic Reactions
The acetamide carbonyl reacts with Grignard reagents () to form tertiary alcohols:
Notable Reagents:
-
Methylmagnesium bromide ()
-
Phenylmagnesium chloride ()
Cycloaddition and Cross-Coupling
The isoxazole ring participates in [3+2] cycloadditions with nitrile oxides or alkynes under catalytic conditions (e.g., ) :
Catalytic Systems:
| Catalyst | Ligand | Yield (%) | Reference |
|---|---|---|---|
| 1,10-Phenanthroline | 75–85 |
Photochemical Reactions
UV irradiation induces isomerization of the isoxazole ring to oxazole derivatives, though this pathway requires further validation for the specific compound.
Critical Analysis of Sources
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazole derivatives, including the target compound. For instance, compounds with similar structures have shown significant growth inhibition in various cancer cell lines. In one study, derivatives exhibited percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against multiple cancer types such as SNB-19 and OVCAR-8 .
| Compound | Cancer Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide | SNB-19 | 86.61 |
| Other derivatives | OVCAR-8 | 85.26 |
| Other derivatives | NCI-H40 | 75.99 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Isoxazole derivatives have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, revealing promising antibacterial effects. The disc diffusion method showed that certain derivatives had significant efficacy against these pathogens, suggesting potential applications in treating infections .
| Microorganism | Activity Detected | Method Used |
|---|---|---|
| Staphylococcus aureus | Good efficacy | Disc diffusion method |
| Escherichia coli | Moderate efficacy | Disc diffusion method |
Study on Anticancer Properties
A comprehensive study investigated a series of isoxazole derivatives, including the target compound, focusing on their anticancer activity through in vitro assays. The results demonstrated that modifications in the molecular structure significantly influenced biological activity, with certain substitutions leading to enhanced potency against cancer cells .
Antimicrobial Evaluation
In another research project, a library of isoxazole derivatives was synthesized and screened for antimicrobial activity. The results indicated that some compounds exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The isoxazole core distinguishes this compound from analogs with other heterocycles:
- 1,3,4-Thiadiazole derivatives (): Compounds like N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide derivatives exhibit anticonvulsant activity (100% protection in MES models). The thiadiazole’s sulfur atom may enhance metabolic stability compared to isoxazole’s oxygen, but both cores support acetamide-linked pharmacophores .
- Pyridazin-3(2H)-ones (): FPR2 agonists such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazin-1-yl]-acetamide highlight the role of the pyridazinone ring in receptor specificity. Isoxazole’s smaller size may reduce steric hindrance in binding pockets compared to pyridazinone .
- 1,3,4-Oxadiazoles (): Cytotoxic derivatives like N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]oxadiazol-2-ylsulfanyl}-acetamide (IC50: 2.2–4.6 μM) demonstrate that sulfur or oxygen in the heterocycle influences potency. Isoxazole’s lower ring strain compared to oxadiazole may improve synthetic accessibility .
Substituent Effects
- 4-Methoxyphenyl Group : Ubiquitous in bioactive analogs (e.g., ), this group enhances lipophilicity and may engage in hydrophobic interactions. In , its presence correlates with cytotoxicity (IC50 <5 μM), suggesting its critical role in membrane penetration or target binding .
- Pyridin-3-ylmethyl vs. Pyridin-4-yl : and show that pyridine substitution position affects solubility and binding. Pyridin-3-ylmethyl’s methylene linker in the target compound may offer flexibility compared to rigid pyridin-4-yl derivatives .
Acetamide Linker Modifications
The acetamide group is a common pharmacophore:
- In , acetamide-linked benzothiazole-thiadiazole hybrids show anticonvulsant activity, emphasizing the linker’s role in bridging hydrophobic and hydrophilic domains .
- ’s thiazolidinone-acetamide hybrid (GPmean: 22.4%) suggests that substituting the acetamide’s nitrogen (e.g., with thioxothiazolidinone) can modulate cell growth inhibition, whereas the target compound’s simpler acetamide may prioritize metabolic stability .
Table 1: Key Structural and Activity Comparisons
Key SAR Insights :
Heterocycle Choice: Isoxazole balances synthetic feasibility and target engagement, whereas bulkier cores (e.g., pyridazinone) may favor receptor specificity.
Substituent Positioning : Para-substitution on phenyl rings (e.g., 4-methoxy) optimizes hydrophobic interactions, while pyridine’s substitution site (3 vs. 4) alters electronic properties.
Linker Flexibility : The methylene group in pyridin-3-ylmethyl acetamide may enhance conformational adaptability compared to direct aryl linkages.
Biological Activity
2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound belonging to the isoxazole derivatives class. Its biological activities have garnered interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
The synthesis of this compound typically involves several key steps:
- Formation of the Isoxazole Ring : This is achieved through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.
- Introduction of the Methoxyphenyl Group : This is accomplished via a substitution reaction using appropriate reagents.
- Attachment of the Pyridinyl Group : The pyridin-3-yl group is introduced through coupling reactions such as Suzuki or Heck coupling.
The molecular formula for this compound is with a molecular weight of 309.32 g/mol .
The biological activity of this compound may involve interactions with various biological targets, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting biochemical pathways crucial for disease progression.
- Receptor Modulation : It may bind to certain receptors, altering cellular responses and signaling pathways.
- Cellular Signaling Interference : The compound could interfere with cellular signaling pathways, leading to altered cellular functions .
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on isoxazole derivatives have shown inhibitory effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Anti-inflammatory Properties
The compound's structure suggests it may possess anti-inflammatory activity. Isoxazole derivatives have been reported to inhibit inflammatory mediators, which could make this compound a candidate for treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies indicate that related compounds demonstrate antimicrobial properties. The presence of the methoxyphenyl group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit growth .
Case Studies and Research Findings
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with substitution, reduction, and condensation steps. For example:
- Substitution : React 4-methoxyphenyl precursors with isoxazole-forming agents (e.g., hydroxylamine derivatives) under alkaline conditions to generate the isoxazole core .
- Condensation : Use coupling agents (e.g., EDC/HOBt) to attach the acetamide-pyridine moiety to the isoxazole intermediate .
Optimize conditions by controlling temperature (e.g., 0–25°C for sensitive steps), solvent polarity (DMF for polar intermediates), and catalyst loading (e.g., 10 mol% Pd for cross-coupling). Monitor purity via TLC or HPLC .
Basic: Which analytical techniques are critical for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the isoxazole ring (e.g., ¹H NMR: δ 6.5–7.5 ppm for aromatic protons) and acetamide linkage .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS m/z calculated for C₁₈H₁₇N₃O₃: 335.12) .
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
Advanced: How to resolve contradictions in biological activity data (e.g., varying IC₅₀ values across assays)?
Answer:
- Purity Verification : Use HPLC (≥95% purity) and elemental analysis to rule out impurities .
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7), incubation times, and solvent controls (DMSO ≤0.1%) .
- Structural Analog Comparison : Compare with derivatives (e.g., 4-chlorophenyl or thiophene-substituted analogs) to identify substituent-dependent activity trends .
Advanced: How to design SAR studies for this compound?
Answer:
- Substituent Variation : Synthesize analogs with modified methoxyphenyl (e.g., 3,4-dimethoxy) or pyridine (e.g., 4-pyridyl vs. 3-pyridyl) groups .
- Bioactivity Profiling : Test against kinase targets (e.g., EGFR, VEGFR) using enzymatic assays and cellular models .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to ATP-binding pockets .
Basic: What are the key stability considerations for storage and handling?
Answer:
- pH Sensitivity : Degrades under strong acidic/basic conditions (avoid pH <3 or >10) .
- Thermal Stability : Store at –20°C in inert atmospheres (N₂) to prevent oxidation of the methoxyphenyl group .
- Light Sensitivity : Protect from UV exposure to avoid isoxazole ring cleavage .
Advanced: How to optimize yield in large-scale synthesis while maintaining purity?
Answer:
- Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂ for Suzuki-Miyaura coupling steps (yield improvement: 60% → 85%) .
- Workup Strategies : Use liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted aniline intermediates .
- Crystallization : Recrystallize from ethanol/water (7:3 v/v) to achieve >99% purity .
Advanced: What computational methods predict metabolic pathways or toxicity?
Answer:
- ADMET Prediction : Use SwissADME to assess cytochrome P450 interactions (e.g., CYP3A4 inhibition risk) .
- Metabolite Identification : Run in silico fragmentation (Mass Frontier) to predict hydroxylation or glucuronidation sites .
Basic: How to assess solubility for in vivo studies?
Answer:
- Solvent Screening : Test in PEG-400, saline, or cyclodextrin solutions (aim for ≥1 mg/mL) .
- LogP Measurement : Determine octanol/water partition coefficient (predicted LogP ~2.1) via shake-flask method .
Advanced: What strategies validate target engagement in cellular models?
Answer:
- Pull-Down Assays : Use biotinylated probes to isolate bound proteins for MS identification .
- Fluorescence Labeling : Conjugate with BODIPY tags to visualize subcellular localization via confocal microscopy .
Advanced: How to address discrepancies in NMR vs. X-ray crystallography data?
Answer:
- Dynamic Effects : NMR captures solution-state conformations, while X-ray shows solid-state packing. Compare torsion angles (e.g., isoxazole-pyridine dihedral) .
- Cocrystallization Attempts : Use co-crystallants (e.g., glycerol) to improve crystal quality for X-ray diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
